REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C(OC(C)(C)C)(=O)[NH:10][NH2:11].CCN(C(C)C)C(C)C.[NH:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1.C(O)(C(F)(F)F)=O>C(O)C.C(Cl)Cl>[N:27]1([C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH:10][NH2:11])[CH:7]=2)[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
C(NN)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
453 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
700 μL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was then resubmitted to the same microwave condition for another hour
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
gave a white solid which
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in methanol
|
Type
|
CUSTOM
|
Details
|
Treatment with solid NaHCO3 removed the traces of TFA that
|
Type
|
WAIT
|
Details
|
might have been left over
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue which
|
Type
|
CUSTOM
|
Details
|
was submitted to reverse-phase HPLC purification
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC(=NC=N1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mmol | |
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |